molecular formula C7H7ClN2O B022114 3-Amino-4-chlorobenzamide CAS No. 19694-86-1

3-Amino-4-chlorobenzamide

Cat. No. B022114
CAS RN: 19694-86-1
M. Wt: 170.59 g/mol
InChI Key: QHMDKGRWJVOUFU-UHFFFAOYSA-N
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Description

3-Amino-4-chlorobenzamide is a chemical compound with the molecular formula C7H7ClN2O . It is used in laboratory chemicals .


Synthesis Analysis

The production of 3-Amino-4-chlorobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with ammonia, which results in amide formation and nitro reduction . It can also undergo a Suzuki coupling reaction with phenyl boronic acid in the presence of a specific palladium (II) catalyst to form the corresponding biaryl aniline derivative .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-chlorobenzamide is represented by the linear formula NH2C6H3(Cl)C(O)NH2 . The molecular weight is 170.60 .


Chemical Reactions Analysis

As mentioned earlier, 3-Amino-4-chlorobenzamide can undergo a Suzuki coupling reaction with phenyl boronic acid in the presence of a specific palladium (II) catalyst to form the corresponding biaryl aniline derivative .


Physical And Chemical Properties Analysis

3-Amino-4-chlorobenzamide appears as a beige solid . It has a melting point range of 167-171 °C .

Scientific Research Applications

  • Plant Biology : A study by Wolf (1960) found that amino triazole treatment decreases chloroplast pigments in wheat seedlings, potentially due to interference with chlorophyll synthesis or destruction (Wolf, 1960).

  • Medicinal Chemistry : Kato et al. (1992) discovered that certain 4-amino-5-chlorobenzamides have superior gastrokinetic activity compared to cisapride, without dopamine D2 receptor antagonistic activity (Kato et al., 1992). Another study by Harada et al. (1995) highlighted the potent serotonin-3 (5-HT3) receptor antagonistic activity of 2-alkoxy-4-amino-5-chlorobenzamide derivatives (Harada et al., 1995).

  • Chemistry : Merlin et al. (1987) found that N-(1,1-dimethylpropynyl)-3-chlorobenzamide effectively inhibits mitosis in plant cells, suggesting the 4th phenyl position's importance in binding to a target controlling mitosis (Merlin et al., 1987). In another study, Nemazanyi et al. (1991) reported a one-step method for synthesizing 3-amino-4-hetaryl-1(2H)-isoquinolones, convertible into benzimidazo[1,2-b]isoquinolones (Nemazanyi et al., 1991).

  • Environmental Science : T’Syen et al. (2015) identified the Aminobacter sp. MSH1 strain capable of mineralizing 2,6-dichlorobenzamide (BAM) at micropollutant concentrations, useful for drinking water production in Europe (T’Syen et al., 2015).

Safety And Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment is advised .

properties

IUPAC Name

3-amino-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMDKGRWJVOUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066517
Record name Benzamide, 3-amino-4-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chlorobenzamide

CAS RN

19694-10-1
Record name 3-Amino-4-chlorobenzamide
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Record name Benzamide, 3-amino-4-chloro-
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Record name Benzamide, 3-amino-4-chloro-
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Record name Benzamide, 3-amino-4-chloro-
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Record name 3-amino-4-chlorobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Denonne, S Célanire, B Christophe… - …, 2011 - Wiley Online Library
… It could be obtained from the cyclization of 3-amino-4-chlorobenzamide 30 in the presence of Lawesson′s reagent.9 Reduction of the pyridine ring was not straightforward. It had been …
S Ouellet - 2007 - library-archives.canada.ca
Le présent mémoire propose l'élaboration d'une nouvelle méthodologie de synthèse de molécules ayant un potentiel diurétique, et ciblant plus particulièrement les cotransporteurs …
Number of citations: 0 library-archives.canada.ca
S OUELLET - 2007 - collectionscanada.gc.ca
Le présent mémoire propose l'élaboration d'une nouvelle méthodologie de synthèse de molécules ayant un potentiel diurétique, et ciblant plus particulièrement les cotransporteurs …
Number of citations: 0 www.collectionscanada.gc.ca

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